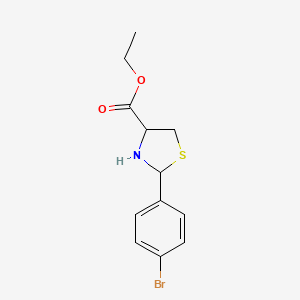

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate

Description

Properties

Molecular Formula |

C12H14BrNO2S |

|---|---|

Molecular Weight |

316.22 g/mol |

IUPAC Name |

ethyl 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C12H14BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-6,10-11,14H,2,7H2,1H3 |

InChI Key |

FPKPUKIYBVHYPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CSC(N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with cysteine or its derivatives, followed by esterification. The reaction conditions often include the use of anhydrous solvents and catalysts to improve yield and selectivity. Industrial production methods may employ multicomponent reactions, click chemistry, or green chemistry approaches to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group in Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or enabling further derivatization:

Hydrazone Formation

The thiazolidine nitrogen can be derivatized via hydrazone formation . A multi-step process involves:

-

N-Protection : Reaction with t-butyloxycarbonyl (t-Boc) to protect the thiazolidine nitrogen.

-

Hydrazide Formation : Treatment with hydrazine hydrate and DCC to generate intermediate hydrazides.

-

Hydrazone Synthesis : Further reaction with aldehydes or ketones to form hydrazones, enhancing biological activity .

Structural and Mechanistic Insights

The compound’s molecular formula (C₁₂H₁₄BrNO₂S ) and SMILES notation (CCOC(=O)C1CSC(N1)C1=CC=C(Br)C=C1 ) highlight its ester and thiazolidine functionalities . The bromophenyl group introduces steric and electronic effects, influencing reactivity in substitution or coupling reactions (e.g., Suzuki coupling).

Scientific Research Applications

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine: Research has shown its potential in the treatment of diseases such as cancer and bacterial infections due to its ability to interact with specific biological targets.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The bromophenyl group enhances its binding affinity and specificity towards certain biological targets, contributing to its pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs, such as substituted phenyl groups, thiazole/thiazolidine cores, and ester/carboxylic acid functionalities. Key differences in substituents, ring saturation, and functional groups are highlighted (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 2-(4-Bromophenyl)thiazolidine-4-carboxylate and Analogs

| Compound Name (CAS No.) | Core Structure | Substituent (Position 2) | Functional Group (Position 4) | Similarity Score* |

|---|---|---|---|---|

| This compound | Thiazolidine | 4-Bromophenyl | Ethyl ester | Reference |

| Ethyl 2-phenylthiazole-4-carboxylate (59937-01-8) | Thiazole | Phenyl | Ethyl ester | 0.92 |

| 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (863668-07-9) | Thiazole | 4-Fluorophenyl | Carboxylic acid | 0.91 |

| 2-(3-Bromophenyl)thiazole-4-carboxylic acid (886369-02-4) | Thiazole | 3-Bromophenyl | Carboxylic acid | 0.89 |

| 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (57677-80-2) | Thiazole | 4-Methoxyphenyl | Carboxylic acid | 0.88 |

*Similarity scores derived from structural alignment algorithms .

Key Structural and Functional Differences:

Core Ring Saturation: The thiazolidine ring in the target compound is saturated, conferring conformational flexibility, whereas thiazole-based analogs (e.g., 59937-01-8) are aromatic and planar.

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (strong electron-withdrawing) contrasts with 4-methoxyphenyl (electron-donating) or 4-fluorophenyl (moderate electron-withdrawing). Bromine’s larger size and polarizability may enhance hydrophobic interactions in drug-receptor binding compared to smaller halogens .

- Positional Isomerism : The 3-bromophenyl substituent (886369-02-4) may alter steric and electronic effects compared to the para-substituted analog.

Research Findings and Implications

- Conformational Analysis : Thiazolidine puckering parameters (e.g., Cremer-Pople coordinates) could be calculated to quantify ring distortion, a feature absent in rigid thiazoles .

- Synthetic Considerations : Thiazolidines are typically synthesized via cyclization of cysteine derivatives with carbonyl compounds, whereas thiazoles often arise from Hantzsch or Gewald reactions .

Biological Activity

Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazolidine ring with a bromophenyl substituent. Its molecular formula is C₁₄H₁₄BrN₁O₂S, and it has a molecular weight of approximately 316.21 g/mol. The compound typically exists as a solid with a melting point ranging from 94 to 96°C and a density of about 1.22 g/cm³.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, which allow for the modification of the compound to enhance its properties or yield analogs with different biological activities. The process typically includes nucleophilic substitutions and hydrolysis reactions.

Antimicrobial Properties

Research indicates that compounds containing thiazolidine structures often exhibit notable antimicrobial activity . This compound has been evaluated for its efficacy against various microbial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has shown promising results in anticancer studies . For instance, docking studies have revealed its binding affinity with proteins associated with cancer pathways. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of thiazolidine compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .

- Anticancer Potential : A recent publication highlighted the anticancer properties of thiazolidine derivatives, including this compound, where IC50 values indicated significant cytotoxicity against specific cancer cell lines .

- Structure-Activity Relationship (SAR) : The presence of substituents such as bromophenyl in the thiazolidine structure is crucial for enhancing biological activity. SAR studies suggest that modifications can lead to improved efficacy against targeted diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | C₁₄H₁₅NO₂S | Contains methoxy group; used in medicinal chemistry |

| Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate | C₁₄H₁₃BrN₂O₂S | Different position of bromophenyl substituent; potential for varied reactivity |

| Ethyl 2-(2-bromophenyl)thiazole-4-carboxylate | C₁₄H₁₃BrN₂O₂S | Similar structure but different bromophenyl orientation; may exhibit different biological activities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of thiazolidine rings. Key steps include condensation of 4-bromophenyl isothiocyanate with ethyl glycinate derivatives under reflux in ethanol or THF . Optimization involves adjusting reaction time (6-12 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 for amine to carbonyl components). Microwave-assisted synthesis can reduce reaction time by 30-50% while maintaining yields above 75% . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity (>95%) products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms the thiazolidine ring formation and bromophenyl substitution patterns. Key signals include:

- ¹H NMR : δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), δ 5.1–5.3 ppm (thiazolidine C2-H) .

- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 60–65 ppm (thiazolidine C4) .

High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., [M+H]⁺ at m/z 342.98 for C₁₂H₁₂BrNO₂S) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with retention times cross-referenced against standards .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining the thiazolidine ring puckering and substituent orientations. Use SHELXL for refinement, focusing on anisotropic displacement parameters (ADPs) to assess thermal motion . Ring puckering coordinates (Cremer-Pople parameters) quantify non-planarity: for example, a puckering amplitude (Q) of 0.45 Å and θ = 30° indicates a twist-boat conformation . ORTEP-3 visualizes thermal ellipsoids, highlighting potential disorder in the bromophenyl group . Validate structural models using the IUCr checkCIF tool to flag outliers in bond lengths (e.g., S–C bonds: 1.70–1.75 Å) .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–50 μM in kinase inhibition assays) may arise from assay conditions (pH, temperature) or compound purity. Standardize protocols using:

- Dose-response curves : 8-point dilution series with triplicate measurements .

- Negative controls : Include DMSO vehicle and known inhibitors (e.g., staurosporine for kinases) .

Validate target engagement via Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐ, kd) and confirm direct interactions .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Modify the ester group (ethyl to tert-butyl) to reduce hydrolysis by esterases . Deuterate labile positions (e.g., thiazolidine C2-H) to slow oxidative metabolism. Assess stability in liver microsomes (human/rat) with LC-MS/MS monitoring of parent compound depletion over 60 minutes . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies major metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.